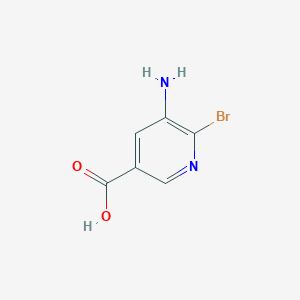
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of several enzymes and has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Antimicrobial and Antifungal Activities
Research indicates that pyrimidine derivatives exhibit significant antimicrobial and antifungal activities. Studies have synthesized and evaluated novel pyrimidine compounds for their in vitro antimicrobial activity against a variety of bacterial and fungal strains. For example, novel dimethyl triazene incorporated phenylamino pyrimidine derivatives have been synthesized and shown to possess antimicrobial properties, underscoring the potential of pyrimidine derivatives in developing new antimicrobial agents (Jadvani & Naliapara, 2021).
Antitumor Activities
The antitumor properties of pyrimidine derivatives have also been investigated, with certain compounds displaying promising activity against liver and breast cancer cell lines. This highlights the potential use of such compounds in cancer research and therapy. Microwave-assisted synthesis of pyrazolopyridine derivatives, including pyrimidine compounds, has shown significant antitumor activity, which is a promising avenue for the development of new cancer treatments (El‐Borai et al., 2013).
Supramolecular Chemistry Applications
The strong dimerization capabilities of ureidopyrimidones via quadruple hydrogen bonding make them useful building blocks in supramolecular chemistry. Their high dimerization constant allows for the construction of complex molecular architectures, which can be applied in the development of novel materials and nanotechnology (Beijer et al., 1998).
Synthesis of Heterocyclic Compounds
Pyrimidine derivatives serve as key intermediates in the synthesis of a wide range of heterocyclic compounds. These compounds find applications in pharmaceuticals, agrochemicals, and dyes. For instance, enaminonitriles have been used to synthesize new pyrazole, pyridine, and pyrimidine derivatives, demonstrating the versatility of pyrimidine compounds in organic synthesis (Fadda et al., 2012).
properties
IUPAC Name |
1-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-3-phenylurea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N5O/c1-11-9-13(18-14(17-11)20(2)3)10-16-15(21)19-12-7-5-4-6-8-12/h4-9H,10H2,1-3H3,(H2,16,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFGVDJPNHPIRK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N(C)C)CNC(=O)NC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2-(Dimethylamino)-6-methylpyrimidin-4-yl)methyl)-3-phenylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

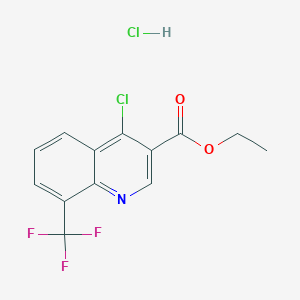
![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)propionamide hydrochloride](/img/structure/B2381194.png)
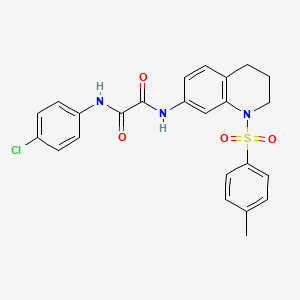
![4-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-1-(4-phenoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2381196.png)
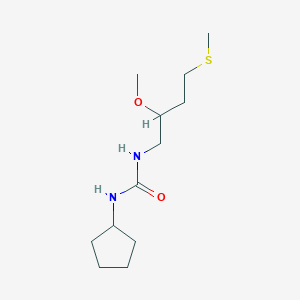
![4-(2-ethylbutanoyl)-N-[(2-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2381198.png)
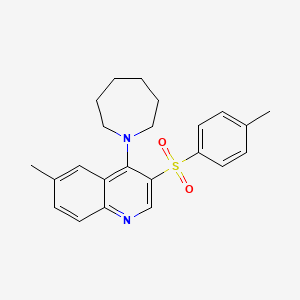
![1-(3,5-Dichlorophenyl)-3-iodobicyclo[1.1.1]pentane](/img/structure/B2381201.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)cyclobutanecarboxamide](/img/structure/B2381208.png)
![N-(2-Methyl-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2381211.png)
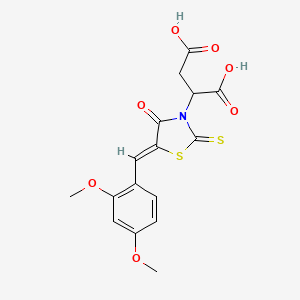
![Tert-butyl 3-[(2-chloroacetyl)amino]-3-phenylazetidine-1-carboxylate](/img/structure/B2381214.png)
